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molecular formula C13H9Cl2N5 B8779311 6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine

Cat. No. B8779311
M. Wt: 306.15 g/mol
InChI Key: YBGDFSNTQAQYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733913

Procedure details

(Prepared by the method of U.S. Pat. No. 3,534,039). To a solution of sodium 2-ethoxyethoxide prepared from 0.14 g of sodium and 60 mL of 2-ethoxyethanol was added 2.07 g of 2,4-diamino-5-pyrimidinecarboxaldehyde and 2.79 g of 2,6-dichlorophenylacetonitrile. The mixture is heated at reflux for 4 hours, cooled, and the insoluble product washed with diethylether to give 2,7-diamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidine, mp 325-332° C. (MS).
Name
sodium 2-ethoxyethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OCC[O-])C.[Na+].[Na].[NH2:9][C:10]1[N:15]=[C:14]([NH2:16])[C:13]([CH:17]=O)=[CH:12][N:11]=1.[Cl:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([Cl:26])[C:21]=1[CH2:27][C:28]#[N:29]>C(OCCO)C>[NH2:9][C:10]1[N:11]=[CH:12][C:13]2[CH:17]=[C:27]([C:21]3[C:20]([Cl:19])=[CH:25][CH:24]=[CH:23][C:22]=3[Cl:26])[C:28]([NH2:29])=[N:16][C:14]=2[N:15]=1 |f:0.1,^1:7|

Inputs

Step One
Name
sodium 2-ethoxyethoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC[O-].[Na+]
Name
Quantity
0.14 g
Type
reactant
Smiles
[Na]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCCO
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)C=O
Name
Quantity
2.79 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(Prepared by the method of U.S
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
the insoluble product washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC2=C(N1)N=C(C(=C2)C2=C(C=CC=C2Cl)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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